molecular formula C5H6N2O3S B12955321 2-Methoxypyrimidine-5-sulfinic acid

2-Methoxypyrimidine-5-sulfinic acid

Cat. No.: B12955321
M. Wt: 174.18 g/mol
InChI Key: GYOXCSIQLSINJO-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-sulfinic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfinic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-5-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyrimidine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-Methoxypyrimidine-5-sulfonic acid.

    Reduction: 2-Methoxypyrimidine-5-thiol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypyrimidine-5-sulfinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.

    2-Methoxypyrimidine-5-boronic acid: Contains a boronic acid group at the 5-position.

    2-Methoxypyrimidine-5-thiol: Features a thiol group at the 5-position.

Uniqueness

2-Methoxypyrimidine-5-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-methoxypyrimidine-5-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-5-6-2-4(3-7-5)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

GYOXCSIQLSINJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)S(=O)O

Origin of Product

United States

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